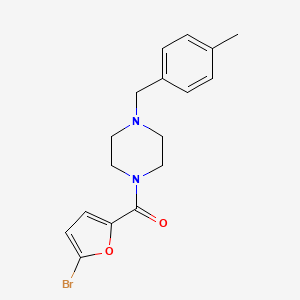
1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as EMD-386088, is a selective agonist of the dopamine D1 receptor. It was first synthesized in 2005 by scientists at Merck & Co. as a potential treatment for cognitive dysfunction associated with schizophrenia and other neuropsychiatric disorders.
作用机制
1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is a selective agonist of the dopamine D1 receptor, which is involved in the regulation of cognitive function, motivation, and reward. It acts by binding to and activating the D1 receptor, leading to increased dopamine signaling in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to increase dopamine release and enhance synaptic plasticity in the prefrontal cortex, leading to improved cognitive function and memory. It also has neuroprotective effects and can reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of 1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is its selectivity for the D1 receptor, which reduces the risk of off-target effects. It is also relatively stable and easy to synthesize. However, its efficacy in humans has not yet been established, and further studies are needed to determine its safety and potential side effects.
未来方向
There are several potential future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. These include:
1. Investigating its potential therapeutic applications in other neuropsychiatric disorders, such as depression and anxiety.
2. Studying its effects on dopamine signaling in other brain regions, such as the striatum and nucleus accumbens.
3. Developing more selective and potent D1 receptor agonists based on the structure of 1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide.
4. Investigating the potential use of 1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide as a tool for studying the role of the D1 receptor in cognitive function and other brain processes.
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neuropsychiatric disorders. Its selectivity for the D1 receptor and its effects on dopamine signaling make it an attractive target for further research. However, more studies are needed to determine its safety and efficacy in humans.
合成方法
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, starting with the reaction of 3-ethoxy-4-methoxybenzaldehyde with diethylamine to form the corresponding imine. This is then reduced with sodium borohydride to give the amine, which is then reacted with piperidine-3-carboxylic acid chloride to form the final product.
科学研究应用
1-(3-ethoxy-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of these disorders.
属性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-5-22(6-2)20(23)17-9-8-12-21(15-17)14-16-10-11-18(24-4)19(13-16)25-7-3/h10-11,13,17H,5-9,12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWAOMRIUJJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)

![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)

![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)

![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)
![N-(3,4-dimethylphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5106269.png)
![6-(benzylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5106270.png)